1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a benzyl group and a 4-chlorophenyl group attached to the pyrazole ring, along with a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 312.76 g/mol .
The synthesis of 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring.
Key steps in the synthesis may include:
The molecular structure of 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid can be represented using various structural notations:
InChI=1S/C17H13ClN2O2/c18-14-8-6-13(7-9-14)16-15(17(21)22)11-20(19-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,21,22)
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)O
The structure features a fused pyrazole ring system with substituents that influence its chemical reactivity and biological activity .
1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid participates in various chemical reactions typical for carboxylic acids and heterocycles. Some notable reactions include:
The mechanism of action for 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects:
The exact pathways depend on the specific biological context and target interactions being studied .
The physical properties of 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid include:
Property | Value |
---|---|
Appearance | Powder |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Storage Temperature | Room temperature |
Chemical properties include:
Safety data for this compound is limited; hence handling precautions should be observed as per standard laboratory protocols .
1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug development, particularly targeting inflammation and cancer.
Biological Studies: Researchers utilize this compound to study its interactions with various biological targets, aiding in understanding disease mechanisms.
Materials Science: It serves as a building block for synthesizing novel materials with specific electronic or optical properties .
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: